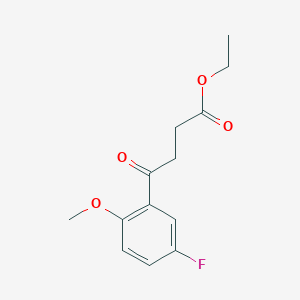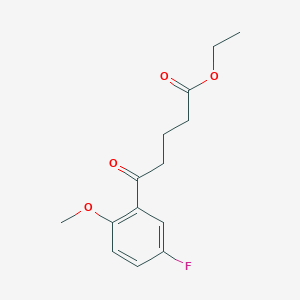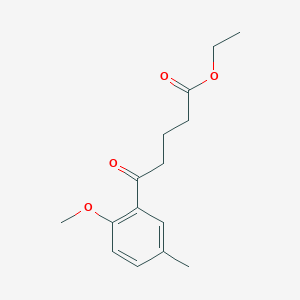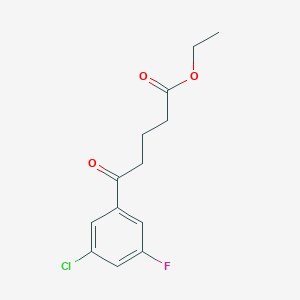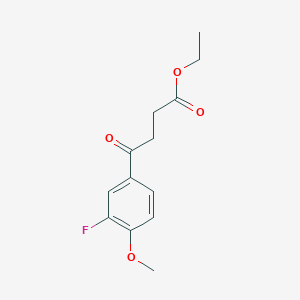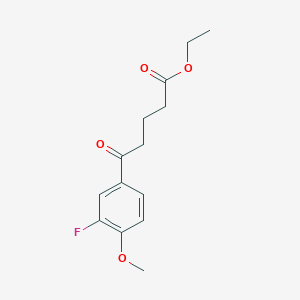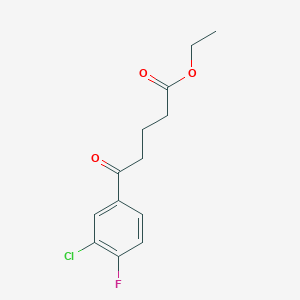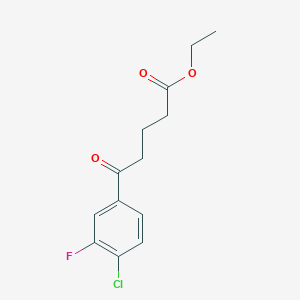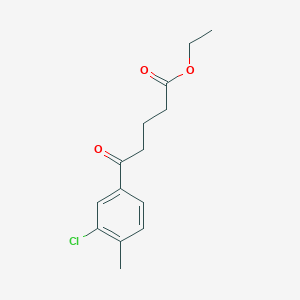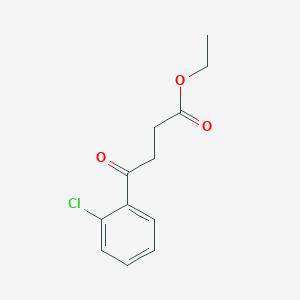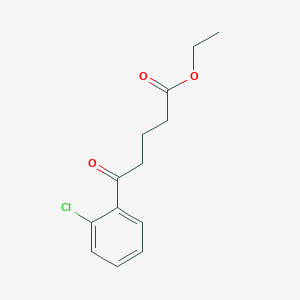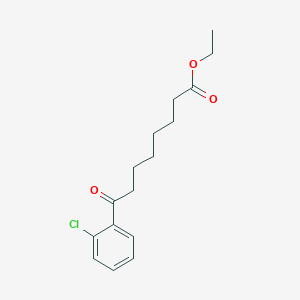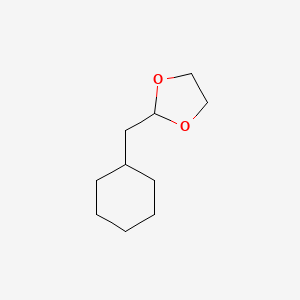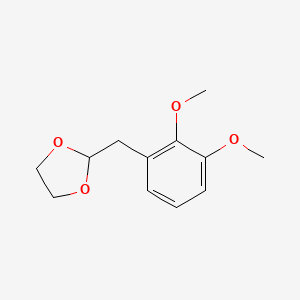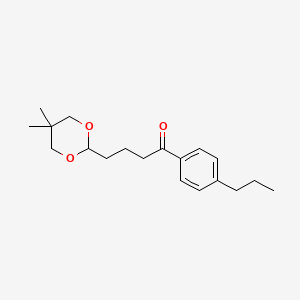
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Photovoltaic Cell Materials
The compound is involved in the synthesis of new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs were synthesized into trimeric forms and tested as active materials in photovoltaic cells, demonstrating conversion efficiencies in the range of 0.5-1%. This research highlights the potential use of such compounds in the development of plastic solar cells, contributing to advancements in renewable energy technologies (Jørgensen & Krebs, 2005).
Chemical Synthesis and Crystal Structures
The compound's derivatives have been synthesized and characterized, with their structures elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. This research contributes to the field of chemical synthesis, providing insights into the molecular structures and interactions of such compounds (Jebas et al., 2013).
Glycerol Conversion
Research on the acid-catalysed condensation of glycerol with compounds including 4-(5,5-dimethyl-1,3-dioxan-2-yl) derivatives has been conducted. This process explores the conversion of glycerol, a renewable resource, into [1,3]dioxan-5-ols, which are of interest as precursors for 1,3-propanediol derivatives. This study is relevant to the development of novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
Asymmetric Synthesis and Cytotoxicity Assays
The compound has been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. This research is significant for the synthesis of complex organic molecules with potential biological activities, including the assessment of their cytotoxicity toward various cancer cell lines, which contributes to the field of medicinal chemistry and drug development (Meilert, Pettit, & Vogel, 2004).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
Please consult with a professional chemist or a relevant expert for a comprehensive analysis of the compound. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-4-6-15-9-11-16(12-10-15)17(20)7-5-8-18-21-13-19(2,3)14-22-18/h9-12,18H,4-8,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLRUEPDHZWVSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645981 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-n-propylbutyrophenone | |
CAS RN |
898787-23-0 |
Source


|
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-propylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

